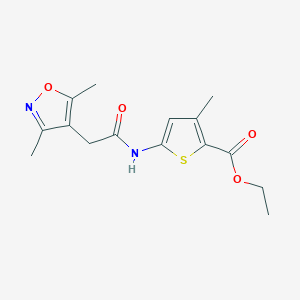

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 2-(3,5-Dimethylisoxazol-4-yl)ethanol . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related isoxazole derivative was synthesized and characterized by spectroscopy .

Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate, has been determined by single crystal X-ray diffraction .

Chemical Reactions Analysis

Isoxazole derivatives have been studied for their potential as BRD4 inhibitors .

Scientific Research Applications

Diverse Applications in Chemical Synthesis

Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical synthesis. For instance, compounds like Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and Ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been synthesized and utilized to create monoazo disperse dyes, demonstrating their application in the dyeing of polyester fibers. These dyes exhibit a range of colors from yellow to brownish purple with good fastness properties, although they display poor photostability (Iyun et al., 2015).

Contribution to Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their bioactive potentials. For example, compounds bearing multiple functional groups synthesized from 2,4-Dimethylcarbolic acid have shown significant antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase inhibitory activity. This highlights their potential in the development of new therapeutic agents (Rasool et al., 2016).

Advances in Material Sciences

This compound and its related derivatives also find applications in material sciences, such as in the synthesis of bridged-ring nitrogen compounds. These compounds, acting as conformationally restricted dopamine analogues, are crucial in the development of materials with specific biological activities, demonstrating the compound's utility beyond mere chemical synthesis (Gentles et al., 1991).

Mechanism of Action

Properties

IUPAC Name |

ethyl 5-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-5-20-15(19)14-8(2)6-13(22-14)16-12(18)7-11-9(3)17-21-10(11)4/h6H,5,7H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSSRYNUEGPYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=C(ON=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2852097.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1,5-dimethyl-1H-pyrazole-3-carboxylate](/img/structure/B2852100.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2852104.png)

![1-tert-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2852108.png)

![N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2852109.png)

![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2852113.png)